Tetramethylammonium bromide (CAS 64-20-0) is the simplest symmetrical quaternary ammonium bromide salt, featuring a compact, highly mobile tetramethylammonium cation and a bromide counterion. In industrial and advanced laboratory settings, it is primarily procured as a structure-directing agent for zeolite synthesis, a highly conductive electrolyte for electrochemical cells, and a surface-passivating agent for perovskite optoelectronics. Unlike heavier tetraalkylammonium halides that act as standard lipophilic phase-transfer catalysts, TMABr is highly hydrophilic and sterically compact, making it uniquely suited for applications requiring high charge density, minimal steric hindrance, and precise intercalation into rigid crystal lattices .
Substituting TMABr with other tetraalkylammonium bromides (like TEABr or TBABr) or alternative tetramethylammonium halides (like TMACl) fundamentally alters process chemistry and handling requirements. Replacing TMABr with larger cations like TBABr introduces significant steric bulk, which drastically reduces ionic mobility in electrolytes and physically prevents the precise templating of small-pore zeolites [1]. Conversely, substituting TMABr with TMACl introduces a highly hygroscopic chloride anion that aggressively absorbs atmospheric moisture, leading to severe weighing errors, compromised stoichiometry, and altered hydrogen-bonding networks in formulations [2]. Furthermore, in optoelectronic passivation, replacing the compact TMA+ cation with longer-chain analogs introduces insulating barriers that severely degrade charge transport efficiency [3].
In the hydrothermal synthesis of colloidal zeolite Y nanocrystals, relying solely on tetramethylammonium hydroxide (TMAOH) couples the structure-directing TMA+ concentration with the system's alkalinity (OH-). By utilizing TMABr as a secondary template source, researchers can decouple these parameters. Studies demonstrate that optimizing the TMABr/TMAOH ratio yields highly crystalline 37 nm zeolite Y particles with a 180% higher yield (0.123 g vs 0.044 g zeolitic material per g synthesis material) after 216 hours compared to baseline TMAOH-only clear solutions [1].
| Evidence Dimension | Zeolite Y nanocrystal yield |
| Target Compound Data | TMABr + TMAOH co-template (180% higher yield) |
| Comparator Or Baseline | TMAOH only (Baseline yield) |
| Quantified Difference | 180% increase in yield at comparable nanocrystal size (37-38 nm) |
| Conditions | Hydrothermal synthesis at 100 °C for 216 hours |
Allows scale-up procurement to maximize zeolite nanocrystal yield per batch without altering the fundamental framework size, directly lowering manufacturing costs.
The performance of quaternary ammonium electrolytes is strictly governed by their limiting molar conductivity (Λ∞), which depends on the hydrodynamic radius of the cation. In systematic conductivity studies at 298.15 K, TMABr consistently demonstrates significantly higher limiting molar conductivity compared to its larger homologues, tetraethylammonium bromide (TEABr) and tetrabutylammonium bromide (TBABr). The compact nature of the TMA+ cation minimizes solvent drag and steric resistance, allowing TMABr to function as a highly mobile charge carrier in both aqueous and organic mixed-solvent systems [1].
| Evidence Dimension | Limiting molar conductivity (Λ∞) |
| Target Compound Data | TMABr (Highest mobility, smallest association diameter) |
| Comparator Or Baseline | TEABr and TBABr (Lower mobility, larger steric bulk) |
| Quantified Difference | TMABr exhibits the highest Λ∞ among symmetrical tetraalkylammonium bromides due to minimal steric resistance |
| Conditions | Aqueous and 2-butoxyethanol/water mixtures at 298.15 K to 313.15 K |
Essential for formulating low-resistance electrolytes in batteries and capacitors where maximizing ion transport rates is critical for device power density.
Long-chain alkylammonium bromides (like didodecyldimethylammonium bromide, DDABr) are frequently used to passivate lead halide perovskites, but their bulky insulating chains hinder charge extraction. Density Functional Theory (DFT) calculations and experimental data show that the compact tetramethylammonium cation in TMABr perfectly fits into A-site surface vacancies. This structural compatibility allows TMABr to passivate surface trap states and achieve near-unity photoluminescence quantum yields (PLQY) without introducing the resistive tunneling barriers associated with long-chain secondary or quaternary ammonium ligands [1].
| Evidence Dimension | Surface vacancy filling and charge transport |
| Target Compound Data | TMABr (Fits A-site, clean band gap, no tunneling barrier) |
| Comparator Or Baseline | Long-chain alkylammonium bromides (Introduce insulating barriers) |
| Quantified Difference | TMABr provides robust trap passivation while maintaining unrestricted charge transport across the interface |
| Conditions | Colloidal CsPbBr3 nanocrystals and thin-film perovskite interfaces |
Enables manufacturers of perovskite photovoltaics to procure a passivating agent that maximizes both stability and power conversion efficiency without sacrificing conductivity.
When formulating urea-based deep eutectic solvents (DES), the choice of the halide counterion drastically dictates the hydrogen-bonding network. Research indicates that using tetramethylammonium chloride (TMACl) results in strong NH···Cl interactions and significant negative deviations from thermodynamic ideality, complicated by the extreme hygroscopicity of the chloride salt. Substituting with TMABr dampens this non-ideality; the larger size and lower electronegativity of the bromide ion result in weaker NH···Br interactions, yielding a more predictable, near-ideal thermodynamic behavior during DES formation[1].
| Evidence Dimension | Thermodynamic deviation from ideality in urea mixtures |
| Target Compound Data | TMABr (Near-ideal behavior, attenuated non-ideality) |
| Comparator Or Baseline | TMACl (Strong negative deviations from ideality) |
| Quantified Difference | Bromide's lower electronegativity reduces excessive anion transfer to urea compared to chloride |
| Conditions | Solid-liquid equilibria measurements of binary mixtures with urea |
Provides chemical formulators with a more stable, predictable, and less moisture-sensitive precursor for designing advanced deep eutectic solvents.
Utilizing TMABr as a co-template alongside TMAOH to synthesize colloidal zeolite Y nanocrystals, allowing precise control over particle size (30-120 nm) while drastically improving material yield per batch[1].
Formulating aqueous or mixed-solvent electrolytes for electrochemical capacitors and specialized batteries where the compact TMA+ cation provides superior ionic conductivity compared to bulky TEABr or TBABr alternatives[2].
Applying TMABr as an interfacial or bulk passivating agent in lead halide perovskite photovoltaics to eliminate surface trap states without introducing the insulating charge-transport barriers typical of long-chain alkylammonium salts[3].
Procuring TMABr over highly hygroscopic TMACl to formulate urea-based deep eutectic solvents, ensuring better handling stability and near-ideal thermodynamic mixing behavior[4].
Acute Toxic;Irritant